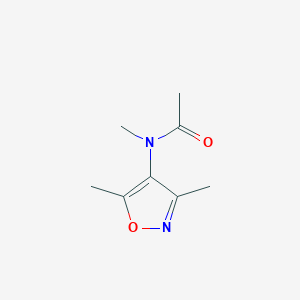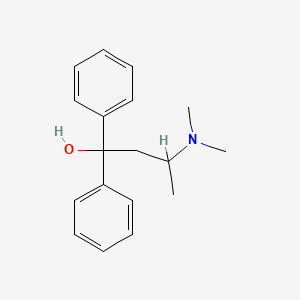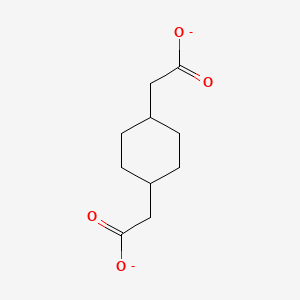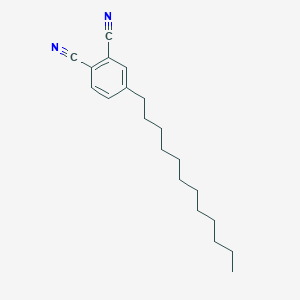
(2Z)-3,4,4-Trimethyl-2-pentene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-3,4,4-Trimethyl-2-pentene: is an organic compound with the molecular formula C8H16. It is an alkene with a double bond located at the second carbon atom, and it features three methyl groups attached to the third and fourth carbon atoms. This compound is part of the broader class of hydrocarbons and is known for its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3,4,4-Trimethyl-2-pentene can be achieved through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 3,4,4-trimethyl-2-pentanol using a strong acid like sulfuric acid under controlled temperature conditions.
Alkylation Reactions: Another approach is the alkylation of isobutene with isobutylene in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficient production.
化学反応の分析
Types of Reactions:
Oxidation: (2Z)-3,4,4-Trimethyl-2-pentene can undergo oxidation reactions to form various oxygenated products. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The compound can be reduced to form saturated hydrocarbons using hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: It can participate in substitution reactions, particularly halogenation, where halogens like chlorine or bromine replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Chlorine or bromine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of 3,4,4-trimethylpentane.
Substitution: Formation of halogenated derivatives like 3,4,4-trimethyl-2-pentyl chloride.
科学的研究の応用
Chemistry:
Catalysis: Used as a model compound in studying catalytic processes involving alkenes.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biochemical Studies: Utilized in research to understand the behavior of alkenes in biological systems.
Industry:
Polymer Production: Acts as a monomer or comonomer in the production of specialty polymers.
Chemical Manufacturing: Employed in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of (2Z)-3,4,4-Trimethyl-2-pentene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, participating in addition reactions with electrophiles. In oxidation reactions, the double bond is cleaved, leading to the formation of oxygenated products. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon.
類似化合物との比較
(2E)-3,4,4-Trimethyl-2-pentene: The E-isomer of the compound, differing in the spatial arrangement of substituents around the double bond.
3,4,4-Trimethyl-1-pentene: An isomer with the double bond located at the first carbon atom.
2,3,3-Trimethyl-2-butene: A structurally similar compound with a different carbon chain length.
Uniqueness: (2Z)-3,4,4-Trimethyl-2-pentene is unique due to its specific geometric configuration (Z-isomer) and the presence of three methyl groups, which influence its reactivity and physical properties. This configuration can lead to different chemical behaviors compared to its E-isomer and other structural isomers.
特性
CAS番号 |
39761-64-3 |
|---|---|
分子式 |
C8H16 |
分子量 |
112.21 g/mol |
IUPAC名 |
(Z)-3,4,4-trimethylpent-2-ene |
InChI |
InChI=1S/C8H16/c1-6-7(2)8(3,4)5/h6H,1-5H3/b7-6- |
InChIキー |
FZQMZRXKWHQJAG-SREVYHEPSA-N |
異性体SMILES |
C/C=C(/C)\C(C)(C)C |
正規SMILES |
CC=C(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene](/img/structure/B13822558.png)

![(5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13822571.png)
![3-chloro-N-(4-chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13822577.png)

![N-[(2,3,4,5,6-pentachlorophenyl)methylidene]hydroxylamine](/img/structure/B13822587.png)
![5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13822594.png)

![(2S,3R)-3-ethyl-2-[(E,2R,3S,4R,5S)-2-hydroxy-4-methoxy-3,5-dimethylnon-7-enyl]-2,3-dihydropyran-6-one](/img/structure/B13822609.png)
![N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B13822616.png)


![4-{5-[(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B13822623.png)
![N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B13822639.png)
